1-(4-Chloroanilino)cyclopentane-1-carbonitrile
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Overview
Description
1-(4-Chloroanilino)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H13N2Cl. It is characterized by the presence of a cyclopentane ring bonded to a carbonitrile group and a 4-chloroanilino group.
Preparation Methods
The synthesis of 1-(4-Chloroanilino)cyclopentane-1-carbonitrile typically involves the reaction of 4-chloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(4-Chloroanilino)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
1-(4-Chloroanilino)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chloroanilino)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Chloroanilino)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopentane-1-carbonitrile: This compound has a bromine atom instead of a chlorine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclopentane-1-carbonitrile: This compound lacks the anilino group, which may affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6340-83-6 |
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Molecular Formula |
C12H13ClN2 |
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1-(4-chloroanilino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-10-3-5-11(6-4-10)15-12(9-14)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
InChI Key |
FAJMEWKZJREKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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